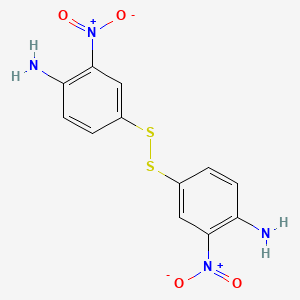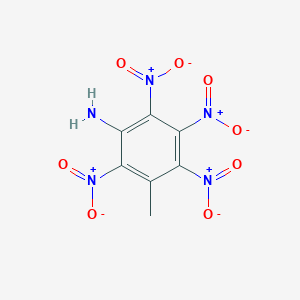
3-Methyl-2,4,5,6-tetranitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,4,5,6-tetranitroaniline is a nitroaromatic compound known for its explosive properties It is structurally characterized by a benzene ring substituted with a methyl group and four nitro groups at positions 2, 4, 5, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4,5,6-tetranitroaniline typically involves the nitration of 3-methylaniline. The process includes the following steps:
Nitration of 3-Methylaniline: This step involves treating 3-methylaniline with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce nitro groups at the desired positions on the benzene ring.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Nitration: Using industrial nitration reactors to handle large volumes of reactants and control the reaction conditions precisely.
Continuous Purification: Implementing continuous purification techniques such as distillation or crystallization to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4,5,6-tetranitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products
Reduction Products: The reduction of this compound typically yields 3-methyl-2,4,5,6-tetraaminoaniline.
Substitution Products: Depending on the substituent introduced, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
3-Methyl-2,4,5,6-tetranitroaniline has several applications in scientific research:
Explosives: Due to its high energy content, it is used in the formulation of explosives and propellants.
Medicinal Chemistry: Derivatives of this compound are studied for their potential antitumor and antimicrobial activities.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Methyl-2,4,5,6-tetranitroaniline in biological systems involves:
Interaction with Cellular Components: The compound can interact with cellular proteins and enzymes, leading to the disruption of normal cellular functions.
Induction of Apoptosis: Some derivatives of this compound have been shown to induce apoptosis in cancer cells by increasing the ratio of pro-apoptotic to anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitroaniline:
Uniqueness
3-Methyl-2,4,5,6-tetranitroaniline is unique due to the presence of the methyl group, which can influence its reactivity and physical properties compared to other nitroaromatic compounds
Properties
CAS No. |
84432-56-4 |
|---|---|
Molecular Formula |
C7H5N5O8 |
Molecular Weight |
287.14 g/mol |
IUPAC Name |
3-methyl-2,4,5,6-tetranitroaniline |
InChI |
InChI=1S/C7H5N5O8/c1-2-4(9(13)14)3(8)6(11(17)18)7(12(19)20)5(2)10(15)16/h8H2,1H3 |
InChI Key |
RSMOXMUJSCTSGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


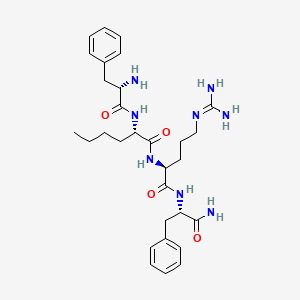
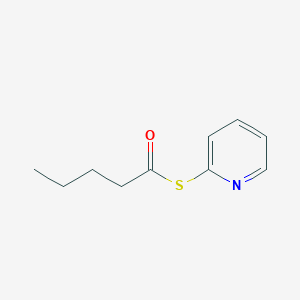
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)

![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)
![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
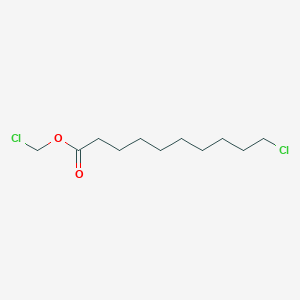
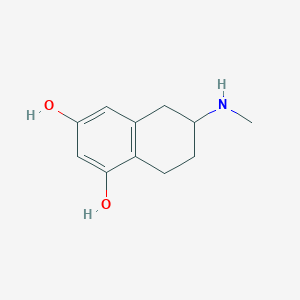
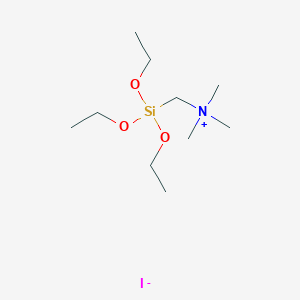
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
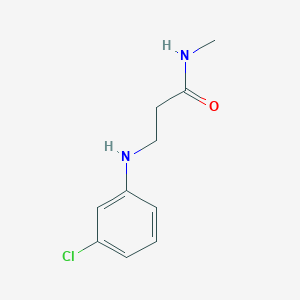
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)
![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)
